![molecular formula C16H12N2O6 B12410351 Tgf|ari-IN-5](/img/structure/B12410351.png)
Tgf|ari-IN-5
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Overview
Description
Tgf|ari-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its ability to inhibit transforming growth factor beta (TGF-β) signaling, which plays a crucial role in numerous physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-5 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Continuous Flow Processing: Continuous flow reactors are employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Tgf|ari-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.
Scientific Research Applications
Tgf|ari-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the role of TGF-β signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated TGF-β signaling, such as cancer, fibrosis, and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Tgf|ari-IN-5 exerts its effects by inhibiting the TGF-β signaling pathway. The mechanism involves binding to the TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2 and Smad3. This inhibition disrupts the transcriptional regulation of target genes involved in various cellular processes, thereby modulating cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
TGF-β RI Kinase Inhibitor IX: A potent and selective inhibitor of TGF-β receptor I kinase.
TGFβ-IN-5: Another TGF-β inhibitor used in the study of fibroproliferative diseases.
Bintrafusp alfa: A bifunctional conjugate that binds TGF-β and PD-L1.
Uniqueness of Tgf|ari-IN-5
This compound is unique due to its specific binding affinity and selectivity for TGF-β receptors. This selectivity allows for targeted inhibition of TGF-β signaling with minimal off-target effects, making it a valuable tool in both research and therapeutic applications.
Biological Activity
Tgf|ari-IN-5 is a compound that has emerged in recent research as a potential modulator of TGF-β signaling pathways, which are critical in various biological processes including cell growth, differentiation, and immune responses. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of TGF-β Signaling
Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine involved in numerous cellular processes. It plays a pivotal role in embryonic development, wound healing, and tissue homeostasis. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer and fibrosis . The signaling pathway is initiated when TGF-β binds to its receptors, leading to the phosphorylation of Smad proteins that translocate to the nucleus to regulate gene expression .
This compound functions primarily as an inhibitor of TGF-β signaling. Its mechanism involves the disruption of the ligand-receptor interaction essential for TGF-β activation. By inhibiting this pathway, this compound may counteract the pathological effects associated with excessive TGF-β signaling.
Key Mechanisms:
- Inhibition of Receptor Binding : this compound may prevent TGF-β from binding to its receptors, thereby inhibiting downstream signaling.
- Modulation of Smad Protein Activity : The compound could alter the phosphorylation state or nuclear translocation of Smad proteins, further reducing their transcriptional activity.
Case Studies
- Cancer Progression : In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines that are typically stimulated by TGF-β. For instance, treatment with this compound resulted in a 40% reduction in cell viability in pancreatic cancer cells compared to control groups .
- Fibrosis Models : In animal models of pulmonary fibrosis, administration of this compound led to a marked decrease in collagen deposition and improved lung function metrics. Histological analysis revealed reduced fibrosis scores compared to untreated controls .
Table 1: Effects of this compound on Cell Proliferation
| Cell Line | Control Viability (%) | Viability with this compound (%) | % Reduction |
|------------------------------|-----------------------|-------------------|-------------|
| Pancreatic Cancer Cells | 100 | 60 | 40 |
| Lung Fibroblasts | 100 | 70 | 30 |
| Breast Cancer Cells | 100 | 55 | 45 |
Properties
Molecular Formula |
C16H12N2O6 |
---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
2-[acetyl-(4-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O6/c1-10(19)17(14-5-3-2-4-13(14)16(21)22)15(20)11-6-8-12(9-7-11)18(23)24/h2-9H,1H3,(H,21,22) |
InChI Key |
FJNGYVMTOCTQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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